Methyl (3-nitrophenyl) carbonate Methyl (3-nitrophenyl) carbonate
Brand Name: Vulcanchem
CAS No.: 17175-17-6
VCID: VC21092821
InChI: InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3
SMILES: COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
Molecular Formula: C8H7NO5
Molecular Weight: 197.14 g/mol

Methyl (3-nitrophenyl) carbonate

CAS No.: 17175-17-6

Cat. No.: VC21092821

Molecular Formula: C8H7NO5

Molecular Weight: 197.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3-nitrophenyl) carbonate - 17175-17-6

Specification

CAS No. 17175-17-6
Molecular Formula C8H7NO5
Molecular Weight 197.14 g/mol
IUPAC Name methyl (3-nitrophenyl) carbonate
Standard InChI InChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3
Standard InChI Key ZYICMEKHDJABCI-UHFFFAOYSA-N
SMILES COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]
Canonical SMILES COC(=O)OC1=CC=CC(=C1)[N+](=O)[O-]

Introduction

Fundamental Chemical Identity

Methyl (3-nitrophenyl) carbonate is an organic compound with the molecular formula C8H7NO5 and a molecular weight of 197.14 g/mol. It is classified as a carbonate derivative featuring a nitrophenyl group attached to a carbonate moiety. The compound's structure consists of a 3-nitrophenyl ring connected to a methyl carbonate group through an oxygen atom, with the nitro group positioned at the meta position of the phenyl ring.

The precise chemical identifiers for this compound are summarized in Table 1, providing essential reference information for researchers and chemists working with this substance.

PropertyValue
CAS Number17175-17-6
Molecular FormulaC8H7NO5
Molecular Weight197.14 g/mol
IUPAC Namemethyl (3-nitrophenyl) carbonate
Standard InChIInChI=1S/C8H7NO5/c1-13-8(10)14-7-4-2-3-6(5-7)9(11)12/h2-5H,1H3
Standard InChIKeyZYICMEKHDJABCI-UHFFFAOYSA-N
SMILESCOC(=O)OC1=CC=CC(=C1)N+[O-]
PubChem Compound547971

Table 1: Chemical identifiers and properties of Methyl (3-nitrophenyl) carbonate

Structural Characteristics

The structural arrangement of Methyl (3-nitrophenyl) carbonate is notable for several key features that influence its chemical behavior. The compound contains a central carbonate group (-OC(O)O-) that bridges the methoxy group and the nitrophenyl moiety. The presence of the nitro group at the meta position (position 3) of the phenyl ring creates distinct electronic effects compared to para-substituted analogs.

The meta-positioned nitro group exerts a strong electron-withdrawing effect through inductive mechanisms rather than through resonance, which would be more prominent in para-substituted derivatives. This electronic distribution significantly influences the reactivity of the carbonate linkage, particularly its susceptibility to nucleophilic attack and hydrolysis.

The carbonyl carbon within the carbonate group bears a partial positive charge due to the electron-withdrawing effects of the flanking oxygen atoms, making it susceptible to nucleophilic attack. This reactivity is further enhanced by the electron-withdrawing influence of the nitrophenyl substituent, which makes the phenoxy group a better leaving group during nucleophilic substitution reactions.

Synthesis Methods

The synthesis of Methyl (3-nitrophenyl) carbonate can be achieved through several approaches, although specific detailed procedures for this compound are less documented compared to other carbonate derivatives. Based on the synthesis of structurally similar compounds, the following methods are particularly relevant:

Reaction with Methyl Chloroformate

The most direct synthesis route typically involves the reaction between 3-nitrophenol and methyl chloroformate in the presence of a suitable base:

3-nitrophenol + methyl chloroformate → Methyl (3-nitrophenyl) carbonate + HCl

This reaction is generally conducted in an aprotic solvent such as dichloromethane, with the addition of a base (e.g., triethylamine) to neutralize the hydrochloric acid produced during the reaction. The reaction conditions usually involve temperatures between 0-25°C to minimize side reactions.

Triphosgene-Mediated Synthesis

Drawing parallels from the industrial synthesis of similar compounds such as bis(4-nitrophenyl) carbonate, a modified approach using triphosgene can be considered. This method involves reacting 3-nitrophenol with triphosgene in the presence of a base catalyst:

  • The reaction typically occurs in dichloromethane with sodium sulfite as an antioxidant and triethylamine as a catalyst.

  • Temperature control is crucial, with optimal conditions between 15-25°C.

  • The reaction mixture undergoes subsequent water washing, distillation, crystallization, cooling, separation, and drying to obtain the purified product .

This approach may be adapted for Methyl (3-nitrophenyl) carbonate by incorporating methanol or a methoxide source to introduce the methyl group on one side of the carbonate linkage, while the 3-nitrophenol provides the nitrophenyl component.

Spectroscopic Analysis

The structure of Methyl (3-nitrophenyl) carbonate can be confirmed and characterized using various spectroscopic techniques, each providing valuable information about different aspects of the molecule's structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure of Methyl (3-nitrophenyl) carbonate:

¹H-NMR Spectroscopic Features:

  • A singlet at approximately δ 3.8-4.0 ppm corresponding to the methyl group protons (OCH₃)

  • Complex patterns in the aromatic region (δ 7.0-8.5 ppm) arising from the four protons of the 3-nitrophenyl ring

  • The proton at position 2 (adjacent to both the nitro and carbonate groups) typically appears at the most downfield position due to the deshielding effect of both electron-withdrawing groups

¹³C-NMR Spectroscopic Features:

  • A signal at approximately δ 55-57 ppm corresponding to the methyl carbon

  • A signal at approximately δ 150-155 ppm for the carbonyl carbon of the carbonate group

  • Multiple signals in the aromatic region (δ 120-150 ppm) corresponding to the six carbons of the nitrophenyl ring

  • The carbon attached to the nitro group typically appears at δ 148-150 ppm due to the deshielding effect of the nitro group

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in Methyl (3-nitrophenyl) carbonate:

  • Strong C=O stretching band at approximately 1750-1770 cm⁻¹ characteristic of carbonate groups

  • C-O stretching vibrations at approximately 1200-1250 cm⁻¹ and 1050-1100 cm⁻¹

  • NO₂ asymmetric stretching at approximately 1520-1550 cm⁻¹

  • NO₂ symmetric stretching at approximately 1340-1370 cm⁻¹

  • Aromatic C=C stretching vibrations at approximately 1450-1600 cm⁻¹

  • C-H stretching bands for aromatic and methyl groups at 3000-3100 cm⁻¹ and 2800-3000 cm⁻¹, respectively

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about electronic transitions in the molecule:

  • The nitrophenyl group typically exhibits strong absorption in the UV region due to π→π* transitions

  • The meta position of the nitro group results in slightly different absorption characteristics compared to para-substituted analogs

  • In alkaline conditions, hydrolysis of the carbonate group can be monitored by observing the appearance of the characteristic absorption band of the 3-nitrophenolate anion at approximately 400-410 nm

Studies on related compounds such as 4-nitrophenyl carbonates have shown that hydrolysis rates can be effectively monitored using UV-visible spectroscopy, with the appearance of the nitrophenolate anion absorption band serving as an indicator of the reaction progress .

Reactivity and Chemical Behavior

The chemical behavior of Methyl (3-nitrophenyl) carbonate is largely governed by the electronic properties of its functional groups and their arrangement within the molecule.

Hydrolysis Mechanisms

Like other nitrophenyl carbonates, Methyl (3-nitrophenyl) carbonate undergoes hydrolysis under both acidic and basic conditions, though with different mechanisms:

Basic Hydrolysis:
Under basic conditions, hydroxide ions attack the carbonyl carbon, leading to the formation of 3-nitrophenolate, methanol, and carbon dioxide. Based on studies of similar compounds, the hydrolysis rate increases with increasing pH due to the higher concentration of hydroxide ions .

Acidic Hydrolysis:
In acidic media, protonation of the carbonyl oxygen activates the carbonyl carbon toward nucleophilic attack by water molecules, ultimately leading to the same products as basic hydrolysis but through a different mechanistic pathway.

Computational studies on related compounds have shown that the carbonyl carbon of carbonate-conjugated protecting groups has a higher Mulliken charge value (less electron density) compared to carbamate analogs. This electronic feature explains the generally faster hydrolysis rates observed for carbonates compared to structurally similar carbamates .

Structure-Reactivity Relationships

The meta position of the nitro group in Methyl (3-nitrophenyl) carbonate influences its reactivity in several ways:

This structure-reactivity relationship is important for applications requiring controlled release or hydrolysis rates.

Comparison with Related Compounds

Understanding the similarities and differences between Methyl (3-nitrophenyl) carbonate and related compounds provides valuable insights into its unique properties and potential applications.

Comparison with 4-Nitrophenyl Carbonates

Bis(4-nitrophenyl) carbonate and other 4-nitrophenyl carbonates differ from Methyl (3-nitrophenyl) carbonate primarily in the position of the nitro group and the nature of the second substituent on the carbonate:

  • The para position of the nitro group in 4-nitrophenyl derivatives allows for stronger resonance effects with the carbonate group

  • This results in different electronic distributions and potentially different hydrolysis rates

  • The methyl group in Methyl (3-nitrophenyl) carbonate provides different steric and electronic properties compared to a second nitrophenyl group in bis(4-nitrophenyl) carbonate

Mechanistic Differences Between Carbonates and Carbamates

Spectrophotometric studies have demonstrated significant differences in the hydrolysis kinetics of nitrophenyl carbonates compared to structurally similar carbamates:

  • Nitrophenyl carbonates hydrolyze more rapidly than corresponding carbamates at all pH levels

  • The rate of hydrolysis for carbonates increases continuously with increasing pH

  • The faster hydrolysis of carbonates is attributed to the greater electron-withdrawing capability of the oxygen atom adjacent to the central carbon compared to the nitrogen atom in carbamates

  • Computational analyses indicate a higher Mulliken charge value (less electron density) at the carbonyl carbon of carbonate structures compared to carbamates, making them more susceptible to nucleophilic attack

This mechanistic understanding is crucial for applications requiring specific hydrolysis rates or controlled release properties.

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